![molecular formula C14H9F3N2O B14075523 3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile is a complex organic compound known for its unique chemical structure and properties This compound features a biphenyl core substituted with an amino group, a trifluoromethoxy group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the high purity of the final product.
化学反应分析
Types of Reactions
3-Amino-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.
科学研究应用
3-Amino-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 3-Amino-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly useful in medicinal chemistry, where cell permeability is crucial for drug efficacy.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 3-Amino-2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile stands out due to its biphenyl core, which provides additional rigidity and potential for π-π stacking interactions. This structural feature can enhance its binding affinity to molecular targets, making it a valuable scaffold in drug design.
属性
分子式 |
C14H9F3N2O |
|---|---|
分子量 |
278.23 g/mol |
IUPAC 名称 |
2-amino-4-[2-(trifluoromethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-13-4-2-1-3-11(13)9-5-6-10(8-18)12(19)7-9/h1-7H,19H2 |
InChI 键 |
SUQSIAQUURGJGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)N)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




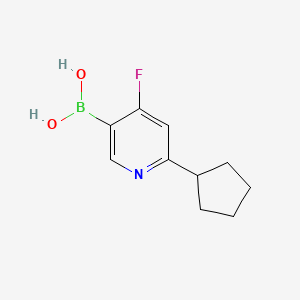

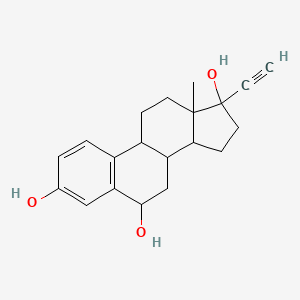
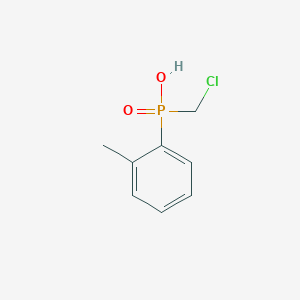
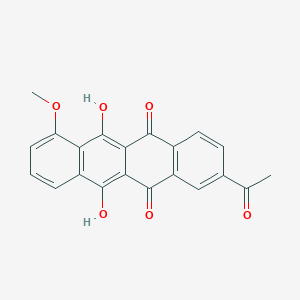
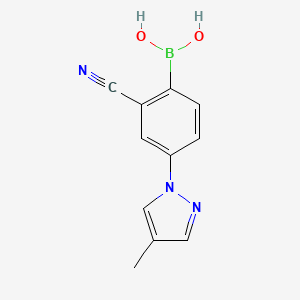

![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)

![4-(benzyloxy)-3-(methoxymethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14075510.png)
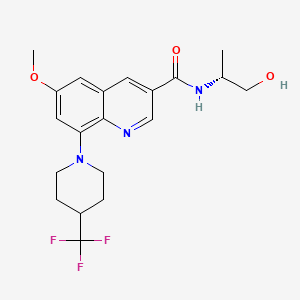
![(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
